molecular formula C7H7BrClNO B13655291 6-Bromo-2-(chloromethyl)-3-methoxypyridine

6-Bromo-2-(chloromethyl)-3-methoxypyridine

Cat. No.: B13655291
M. Wt: 236.49 g/mol
InChI Key: VFDVWDKXSNASCP-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)-3-methoxypyridine is an organic compound with the molecular formula C7H7BrClNO. It belongs to the class of halogenated pyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-3-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-(chloromethyl)-3-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of 2-(chloromethyl)-3-methoxypyridine.

Scientific Research Applications

6-Bromo-2-(chloromethyl)-3-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the design of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chlorobenzothiazole
  • 6-Bromo-2-chloro-3-methoxyphenylboronic acid
  • 6-Bromo-2-(chloromethyl)quinoline-3-carboxylate

Uniqueness

6-Bromo-2-(chloromethyl)-3-methoxypyridine is unique due to its specific combination of bromine, chlorine, and methoxy groups on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, providing opportunities for the development of novel molecules with diverse applications.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)-3-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,4H2,1H3

InChI Key

VFDVWDKXSNASCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)Br)CCl

Origin of Product

United States

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